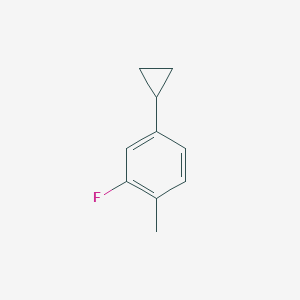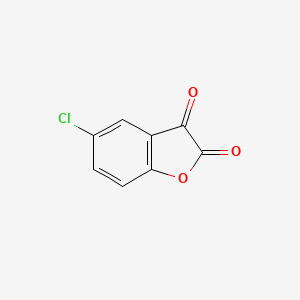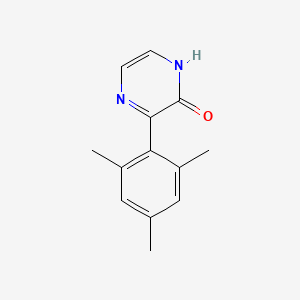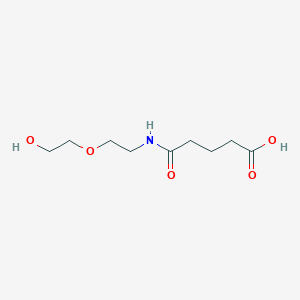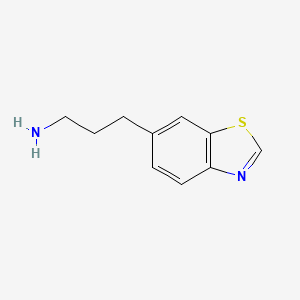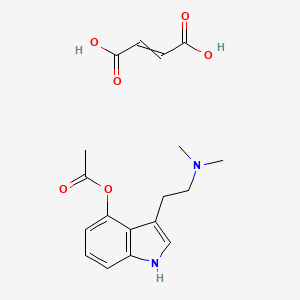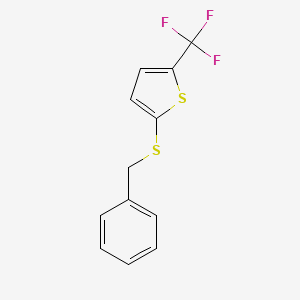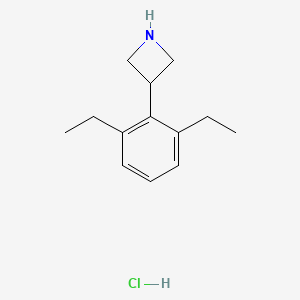
1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene is an organic compound with a unique structure that combines a chloromethoxyethyl group with a fluorobenzene ring
Méthodes De Préparation
The synthesis of 1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene typically involves the reaction of 3-fluorobenzene with 2-chloromethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethoxy group is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would produce an oxidized product.
Applications De Recherche Scientifique
1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene involves its interaction with specific molecular targets. The chloromethoxyethyl group can act as a reactive site for further chemical modifications, while the fluorobenzene ring can interact with various biological receptors. These interactions can lead to changes in cellular pathways and biological responses, making the compound useful for studying molecular mechanisms and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene can be compared with other similar compounds such as:
1-(2-(Chloromethoxy)ethyl)-benzene: Lacks the fluorine atom, which may result in different reactivity and biological activity.
1-(2-(Methoxymethoxy)ethyl)-3-fluorobenzene: Contains a methoxymethoxy group instead of a chloromethoxy group, leading to variations in chemical behavior.
1-(2-(Chloromethoxy)ethyl)-4-fluorobenzene: The fluorine atom is positioned differently, which can affect the compound’s properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the benzene ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10ClFO |
|---|---|
Poids moléculaire |
188.62 g/mol |
Nom IUPAC |
1-[2-(chloromethoxy)ethyl]-3-fluorobenzene |
InChI |
InChI=1S/C9H10ClFO/c10-7-12-5-4-8-2-1-3-9(11)6-8/h1-3,6H,4-5,7H2 |
Clé InChI |
NWJKIVOBQQHZMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CCOCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





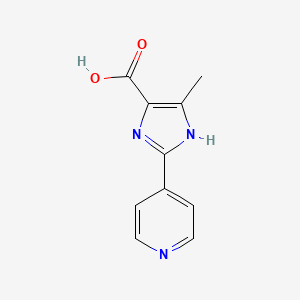
![Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)
![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
